molecular formula C11H13ClN4 B595653 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride CAS No. 1245782-72-2

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride

Cat. No.: B595653
CAS No.: 1245782-72-2
M. Wt: 236.703
InChI Key: VIPHMUACPHIUCP-UHFFFAOYSA-N
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Description

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound It is characterized by a triazolo-pyrazine core structure with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with an appropriate reagent to form the triazolo-pyrazine core. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. The compound may also interact with cellular pathways involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-10-8-12-6-7-15(10)14-13-11;/h1-5,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHMUACPHIUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C3=CC=CC=C3)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245782-72-2
Record name [1,2,3]Triazolo[1,5-a]pyrazine, 4,5,6,7-tetrahydro-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245782-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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